![molecular formula C12H15NO B1276309 Phenyl(piperidin-3-yl)methanone CAS No. 4842-87-9](/img/structure/B1276309.png)
Phenyl(piperidin-3-yl)methanone
Overview
Description
Phenyl(piperidin-3-yl)methanone is an intermediate compound often used in the synthesis of other drugs and bioactive molecules . It has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol.
Molecular Structure Analysis
The chemical structure of Phenyl(piperidin-3-yl)methanone contains a phenyl group and a 2-piperidinyl ketone group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Reversible Monoacylglycerol Lipase Inhibitors
Phenyl(piperidin-3-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme that breaks down endocannabinoids in the body . This inhibition can potentially regulate endocannabinoid signaling, which is involved in various physiological processes such as pain sensation, mood, and appetite.
Neurological Disorder Research
The compound’s structural similarity to piperidine, which exhibits a range of biological activities, suggests potential applications in neurological disorder research. Piperidine derivatives are known for their anticonvulsant and neuroprotective properties, which could be explored with Phenyl(piperidin-3-yl)methanone as a scaffold for developing new therapeutic agents .
Antimicrobial Activity
Research into imidazole-containing compounds, which share a similar heterocyclic structure to Phenyl(piperidin-3-yl)methanone, has shown a broad range of antimicrobial activities. This suggests that Phenyl(piperidin-3-yl)methanone could be used as a precursor or template for synthesizing new antimicrobial agents .
Cancer Research
The compound’s potential to act as a chemical scaffold means it could be used in the synthesis of molecules with antitumor properties. Its structural features may be fine-tuned to interact with specific cancer-related targets, aiding in the discovery of novel anticancer drugs .
Anti-inflammatory Agents
Given the anti-inflammatory activities of related piperidine and imidazole derivatives, Phenyl(piperidin-3-yl)methanone could serve as a starting point for the development of new anti-inflammatory medications. Its core structure could be modified to enhance its interaction with inflammatory pathways .
Analgesic Research
Compounds with a piperidine moiety, such as Phenyl(piperidin-3-yl)methanone, are often explored for their analgesic properties. The compound could be used in the design and synthesis of new pain-relieving drugs, potentially with fewer side effects than current medications .
Metabolic Disorder Treatments
The structural similarity to compounds known for antidiabetic activities suggests that Phenyl(piperidin-3-yl)methanone could be investigated for its potential in treating metabolic disorders. It could be used to synthesize molecules that modulate metabolic pathways .
Chemical Biology Probes
Phenyl(piperidin-3-yl)methanone could be utilized in chemical biology as a probe to study protein interactions and functions. Its ability to be chemically modified allows for the creation of probes that can selectively bind to proteins of interest, providing insights into their roles in various biological processes .
Safety and Hazards
Future Directions
Piperidine derivatives, such as Phenyl(piperidin-3-yl)methanone, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
phenyl(piperidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOWSICLRODES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423583 | |
Record name | phenyl(piperidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(piperidin-3-yl)methanone | |
CAS RN |
4842-87-9 | |
Record name | phenyl(piperidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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